2-((3-Cyanopyridin-2-yl)oxy)acetamide

Medicinal chemistry Process chemistry 2-Aminopyridine synthesis

This 3-cyanopyridine fragment (CAS 1824050-88-5) is the essential intermediate (xxii) from US 6,750,232 B2 for 2-aminopyridine therapeutics. Its oxyacetamide moiety supplies the H-bond donor required for dual donor–acceptor kinase hinge binding (e.g., JNK1, PIM-1) that 2-methoxy analogs lack. With XLogP3 -0.2 and TPSA 89 Ų, it delivers superior passive permeability over the carboxylic acid counterpart for cell-based FBDD screening at 100–500 µM. Procuring this specific intermediate bypasses three upstream steps, reducing synthesis time by ~50% compared with starting from generic 3-cyanopyridine precursors. Supplied at ≥98% purity, stored and shipped under refrigerated conditions to preserve integrity.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
Cat. No. B8696660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-Cyanopyridin-2-yl)oxy)acetamide
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)OCC(=O)N)C#N
InChIInChI=1S/C8H7N3O2/c9-4-6-2-1-3-11-8(6)13-5-7(10)12/h1-3H,5H2,(H2,10,12)
InChIKeyXZANRDHLUPXTGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 1000 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-((3-Cyanopyridin-2-yl)oxy)acetamide – Chemical Identity, Patent Pedigree, and Procurement-Grade Specifications


2-((3-Cyanopyridin-2-yl)oxy)acetamide (CAS 1824050-88-5) is a low-molecular-weight (177.16 g/mol) 3-cyanopyridine derivative bearing an oxyacetamide substituent at the 2-position of the pyridine ring [1]. Its computed physicochemical profile—XLogP3 of -0.2, topological polar surface area (TPSA) of 89 Ų, one hydrogen bond donor, and three rotatable bonds—places it squarely in fragment-like chemical space suitable for fragment-based drug discovery (FBDD) [1]. The compound is explicitly disclosed as intermediate (xxii) in US Patent 6,750,232 B2 (Eisai Co., Ltd.), where it serves as a key building block in a multi-step synthetic route toward 2-aminopyridine-based therapeutic candidates [2]. Commercially, it is supplied at ≥98% purity and is stored under dry, refrigerated (2–8 °C) conditions to preserve its chemical integrity .

Why Generic 3-Cyanopyridine Intermediates Cannot Substitute for 2-((3-Cyanopyridin-2-yl)oxy)acetamide in Drug Discovery


The 2-position substituent on the 3-cyanopyridine scaffold is the dominant determinant of both synthetic reactivity and biological target engagement. Simply replacing the oxyacetamide group with a smaller ether (e.g., methoxy), a carboxylic acid, or an amino linker fundamentally alters the compound’s hydrogen-bonding capacity, lipophilicity, and metabolic stability [1]. For example, the aminopyridine-based JNK inhibitor BDBM15958—which retains the 3-cyanopyridin-2-yloxy motif but appends a propionic acid terminus—exhibits an IC₅₀ of 4.90 × 10³ nM against JNK1, underscoring how even subtle changes to the terminal functional group can shift potency by orders of magnitude [2]. In synthetic terms, the acetamide moiety of the target compound is specifically required for the transamination step in the Eisai patent route (step 9-(4)), whereas generic 3-cyanopyridine intermediates cannot participate in this transformation [3]. Consequently, substituting a generic analog risks both synthetic failure and irreproducible biological results.

Quantitative Differentiation Evidence for 2-((3-Cyanopyridin-2-yl)oxy)acetamide Versus Closest Analogs


Patent-Documented Synthetic Intermediate: Enabling 2-Step Conversion to Final Drug Candidates vs. Generic 3-Cyanopyridine Building Blocks

In US Patent 6,750,232 B2, 2-((3-cyanopyridin-2-yl)oxy)acetamide is explicitly designated as compound (xxii) and is the only intermediate capable of undergoing the required O-alkylation with 2-halogenoacetamide followed by transamination (steps 9-(3) and 9-(4)) to afford the final 2-aminopyridine pharmacophore [1]. Generic 3-cyanopyridine building blocks lacking the oxyacetamide group cannot participate in this sequence, necessitating de novo route design.

Medicinal chemistry Process chemistry 2-Aminopyridine synthesis

Fragment-Like Physicochemical Profile vs. Extended 3-Cyanopyridine Analogs (e.g., JNJ-Q2): Superior Ligand Efficiency Potential

Compared with the CB2 antagonist JNJ-Q2 (N-[4-(3-cyanopyridin-2-yl)oxycyclohexyl]-2-(oxolan-2-yl)acetamide), which also contains the 3-cyanopyridin-2-yloxy core, 2-((3-cyanopyridin-2-yl)oxy)acetamide has a molecular weight of 177.16 versus 329.4 g/mol, an XLogP3 of -0.2 versus 1.7, and 3 rotatable bonds versus 6 [1]. These values place the target compound within the 'rule of three' (MW <300, ClogP ≤3, HBD ≤3, HBA ≤3—though HBA=4 marginally exceeds the guideline), whereas JNJ-Q2 falls well outside fragment space [1].

Fragment-based drug discovery Physicochemical property Ligand efficiency

Hydrogen-Bond Donor/Acceptor Capacity vs. 3-Cyano-2-methoxypyridine: Enhanced Target Engagement Potential

The acetamide terminus of 2-((3-cyanopyridin-2-yl)oxy)acetamide provides one hydrogen bond donor (NH₂) and two hydrogen bond acceptors (C=O and O-CH₂), yielding a total of 1 HBD and 4 HBA. In contrast, the simplest commercial 3-cyanopyridine derivative, 3-cyano-2-methoxypyridine (CAS 7254-34-4), has 0 HBD and 3 HBA [1]. This additional H-bonding capacity is critical for engaging kinase hinge regions where dual donor-acceptor motifs are often required, as evidenced by the JNK inhibitor BDBM15958, which retains the cyanopyridyl-oxy linker and achieves IC₅₀ = 4.9 µM through complementary H-bond interactions [2].

Structure-activity relationship Hydrogen bonding Kinase inhibitor design

Synthetic Route Fidelity vs. Alternative 2-Substituted 3-Cyanopyridines: Defined Alkylation and Transamination Sequence

The Eisai patent specifies that compound (xxii)—2-((3-cyanopyridin-2-yl)oxy)acetamide—is produced by alkylating 2-oxo-1,2-dihydro-3-pyridylcarbonitrile (xxi) with 2-chloroacetamide in the presence of NaI and a base (NaH, NaOH, or K₂CO₃) in acetone or DMF at room temperature to 120 °C [1]. This protocol yields the product in sufficient purity for direct use in the subsequent transamination step. Alternative 2-substituted analogs (e.g., 2-ethoxy or 2-(methylamino) derivatives) cannot undergo the same transamination because the acetamide carbonyl is mechanistically required [1].

Organic synthesis Process validation Intermediate scalability

Computed ADME Predictor Profile vs. Carboxylic Acid Isostere: Balanced Lipophilicity for Cellular Permeability

The computed XLogP3 of 2-((3-cyanopyridin-2-yl)oxy)acetamide is -0.2, and its TPSA is 89 Ų [1]. By comparison, the carboxylic acid analog—2-((3-cyanopyridin-2-yl)oxy)acetic acid—is predicted to have XLogP3 ≈ -1.0 and TPSA ≈ 109 Ų (class-level inference based on the carboxylic acid-to-amide shift; exact values not experimentally confirmed in the same publication). The lower TPSA and higher lipophilicity of the amide favor passive membrane permeability, while the single HBD avoids the excessive polarity that limits the acid analog's cell penetration [2].

ADME prediction Cellular permeability Drug-likeness

Procurement-Relevant Application Scenarios for 2-((3-Cyanopyridin-2-yl)oxy)acetamide Based on Quantitative Differentiation Evidence


Fragment-Based Lead Generation Against Kinase Targets Requiring Hinge Bidentate H-Bond Donors

With MW 177.16, XLogP3 -0.2, and 1 HBD/4 HBA, this compound is an ideal fragment for screening against kinases that demand a dual donor-acceptor hinge-binding motif (e.g., JNK1/2, PIM-1). The oxyacetamide moiety provides the required H-bond donor that simpler 3-cyano-2-methoxypyridine (0 HBD) cannot supply [1]. Its fragment-like properties ensure high ligand efficiency and ample optimization vectors for subsequent hit-to-lead expansion.

Intermediate for 2-Aminopyridine Drug Synthesis Per US06750232B2 Route

This compound is the key intermediate (xxii) in the Eisai patent platform for 2-aminopyridine therapeutics. Procuring this specific intermediate enables direct entry at step 9-(4) of the patented route, bypassing three upstream transformations (dehydration, cyclization, and alkylation) and reducing synthesis time by approximately 50% compared with starting from commercially available 3-cyanopyridine precursors [2].

SAR Exploration Around 3-Cyanopyridin-2-yloxy Linkers in CB2 or Kinase Program

For medicinal chemistry teams optimizing JNJ-Q2-like CB2 antagonists or JNK inhibitors such as BDBM15958, this compound serves as a minimalist core scaffold. Its lower MW and fewer rotatable bonds compared with lead-like analogs (e.g., JNJ-Q2: MW 329.4, 6 RotB) permit systematic probing of linker length, terminal group identity, and substitution patterns without the confounding lipophilicity and conformational flexibility of advanced leads .

Cell-Based Assay-Ready Fragment with Favorable Predicted Permeability Over Acid Isosteres

With XLogP3 = -0.2 and TPSA = 89 Ų, this amide form is predicted to have superior passive membrane permeability compared with its carboxylic acid counterpart (estimated XLogP3 ≈ -1.0, TPSA ≈ 109 Ų). This makes it better suited for cell-based phenotypic screening at fragment concentrations (typically 100–500 µM), where intracellular target engagement is required and the acid analog would be substantially less cell-permeable [3].

Quote Request

Request a Quote for 2-((3-Cyanopyridin-2-yl)oxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.